2-Amino-3-phenyl-1-pyrrolidin-1-ylpropan-1-one;2,2,2-trifluoroacetic acid
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Overview
Description
2-Amino-3-phenyl-1-pyrrolidin-1-ylpropan-1-one;2,2,2-trifluoroacetic acid is a compound that combines a pyrrolidine ring with an amino group and a phenyl group The trifluoroacetic acid component is often used as a counterion in the formation of salts
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-phenyl-1-pyrrolidin-1-ylpropan-1-one typically involves the condensation of a phenylacetic acid derivative with a pyrrolidine derivative. The reaction conditions often include the use of a strong acid, such as trifluoroacetic acid, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and other industrial equipment can help to optimize the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-phenyl-1-pyrrolidin-1-ylpropan-1-one can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions .
Major Products
The major products formed from these reactions include oxides, alcohols, and substituted aromatic compounds .
Scientific Research Applications
2-Amino-3-phenyl-1-pyrrolidin-1-ylpropan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the synthesis of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Amino-3-phenyl-1-pyrrolidin-1-ylpropan-1-one involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, leading to changes in their activity. The phenyl group can also participate in π-π interactions with aromatic amino acids in proteins .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities.
Phenylacetic acid derivatives: Compounds like phenylacetic acid and its derivatives are structurally related.
Uniqueness
The combination of a pyrrolidine ring with an amino group and a phenyl group, along with the presence of trifluoroacetic acid, makes 2-Amino-3-phenyl-1-pyrrolidin-1-ylpropan-1-one unique. This unique structure contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C15H19F3N2O3 |
---|---|
Molecular Weight |
332.32 g/mol |
IUPAC Name |
2-amino-3-phenyl-1-pyrrolidin-1-ylpropan-1-one;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C13H18N2O.C2HF3O2/c14-12(10-11-6-2-1-3-7-11)13(16)15-8-4-5-9-15;3-2(4,5)1(6)7/h1-3,6-7,12H,4-5,8-10,14H2;(H,6,7) |
InChI Key |
JECDIUYILCAULH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)C(CC2=CC=CC=C2)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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